N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide
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Overview
Description
N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide is an organic compound with the molecular formula C10H11N3O6S and a molecular weight of 301.27584 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and two nitro groups attached to a benzenesulfonamide core .
Preparation Methods
The synthesis of N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonamide formation. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamides, such as:
This compound: Similar in structure but may have different substituents on the benzene ring.
This compound: Differ in the position or number of nitro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O6S |
---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O6S/c1-6-9(12(14)15)4-8(5-10(6)13(16)17)20(18,19)11-7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
InChI Key |
QKIUUSUNARQIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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